molecular formula C21H22N2O4 B2659733 (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide CAS No. 380434-59-3

(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide

Cat. No. B2659733
M. Wt: 366.417
InChI Key: BSELBYINZZCZFD-UHFFFAOYSA-N
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Description

“(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide” is a complex organic compound. It appears to contain a phenyl ring with a butoxy group and a methoxy group, a cyano group, and an amide group attached to a prop-2-enamide structure.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the addition of the butoxy and methoxy groups, and the formation of the amide bond. Without specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, the butoxy and methoxy groups, the cyano group, and the amide group would all contribute to its overall structure.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure. The phenyl rings might undergo electrophilic aromatic substitution reactions, while the amide group could participate in condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the butoxy and methoxy groups might make it more hydrophobic, while the amide group could form hydrogen bonds.


Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its safety and efficacy.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and experimental data are needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.


properties

IUPAC Name

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-4-10-27-19-9-8-15(12-20(19)26-2)11-16(14-22)21(25)23-17-6-5-7-18(24)13-17/h5-9,11-13,24H,3-4,10H2,1-2H3,(H,23,25)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSELBYINZZCZFD-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide

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